molecular formula C6H5O4SNa B602344 Sodium phenyl sulfate CAS No. 14276-99-4

Sodium phenyl sulfate

Cat. No.: B602344
CAS No.: 14276-99-4
M. Wt: 196.16
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Description

Sodium phenyl sulfate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of phenyl sulfate and is known for its various applications in chemical synthesis and industrial processes. The compound is characterized by its white crystalline appearance and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenyl sulfate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{H} ] [ \text{C}_6\text{H}_5\text{SO}_4\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol is treated with concentrated sulfuric acid. The resulting phenyl sulfate is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and concentration.

Chemical Reactions Analysis

Types of Reactions: Sodium phenyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenol and sulfuric acid.

    Reduction: It can be reduced to phenol and sodium sulfite.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.

Major Products:

    Oxidation: Phenol and sulfuric acid.

    Reduction: Phenol and sodium sulfite.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

Sodium phenyl sulfate, with the formula C₆H₅NaO₄S, is known for its ability to undergo various chemical reactions:

  • Oxidation : this compound can be oxidized to produce phenol and sulfuric acid.
  • Reduction : It can be reduced to yield phenol and sodium sulfite.
  • Substitution : The sulfate group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Reducing Agents : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
  • Nucleophiles : Sodium hydroxide (NaOH) and other nucleophiles under basic conditions.

Scientific Research Applications

This compound has garnered attention in several scientific domains:

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly for:

  • Phenolic Compounds : It is crucial in synthesizing various phenolic compounds and sulfonated derivatives, which are important in pharmaceuticals and agrochemicals.

Biological Research

Recent studies have highlighted its role in biological processes:

  • Metabolic Studies : this compound acts as a sulfonating agent, enhancing the reactivity of phenolic compounds, which can influence metabolic pathways.
  • Kidney Health : Research indicates that this compound levels correlate with albuminuria progression in diabetic patients. In experimental models, it has been shown to induce albuminuria and podocyte damage, suggesting its potential as a biomarker for diabetic kidney disease (DKD) .

Medical Applications

This compound is utilized in various medical formulations:

  • Therapeutic Agents : It is involved in formulating drugs targeting metabolic disorders, particularly those related to kidney function .

Case Study 1: Impact on Diabetic Kidney Disease

A study conducted on diabetic models demonstrated that this compound administration led to increased albumin levels in urine, indicating kidney damage. Histological examinations revealed podocyte effacement and glomerular basement membrane thickening, suggesting direct toxicity to renal cells .

Case Study 2: Role as a Disease Marker

In a cohort of diabetic patients, elevated levels of this compound were significantly correlated with the progression of microalbuminuria. This finding positions this compound as a potential disease marker and therapeutic target for managing diabetic kidney disease .

Summary of Applications

Application AreaDescription
Organic SynthesisUsed as a reagent for synthesizing phenolic compounds and sulfonated derivatives.
Biological ResearchActs as a sulfonating agent influencing metabolic pathways; linked to kidney health studies.
Medical FormulationsInvolved in drug formulations targeting metabolic disorders, especially related to kidney function.

Mechanism of Action

The mechanism of action of sodium phenyl sulfate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include:

    Sulfonation: The transfer of the sulfonate group to an organic substrate.

    Activation of Phenolic Compounds: Enhancing the reactivity of phenolic compounds through sulfonation.

Comparison with Similar Compounds

Sodium phenyl sulfate can be compared with other similar compounds such as:

    Sodium Sulfate (Na2SO4): Unlike this compound, sodium sulfate is an inorganic compound and lacks the phenyl group.

    Phenyl Sulfate (C6H5SO4H): This compound is the acid form of this compound and is not neutralized with sodium hydroxide.

    Sodium Sulfinate (C6H5SO2Na): Sodium sulfinate is another organosulfur compound but contains a sulfinyl group instead of a sulfonate group.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a sulfonate group, which imparts distinct chemical reactivity and applications in various fields.

Biological Activity

Sodium phenyl sulfate (SPS) is an organic compound with the formula C6H5NaO4S\text{C}_6\text{H}_5\text{NaO}_4\text{S}. It has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic applications. This article explores the biological mechanisms, effects on health, and relevant research findings regarding this compound.

This compound acts primarily as a sulfonating agent , introducing sulfonate groups into organic molecules. This modification enhances the reactivity of phenolic compounds, which can lead to various biological effects. The key mechanisms include:

  • Sulfonation : The transfer of a sulfonate group to an organic substrate.
  • Activation of Phenolic Compounds : Enhancing the reactivity of phenolic compounds through sulfonation, which may influence various biochemical pathways.

1. Impact on Kidney Function

Recent studies have highlighted the role of this compound in kidney health, particularly its association with diabetic kidney disease (DKD). Research indicates that SPS levels correlate with albuminuria progression in diabetic patients. Key findings include:

  • Increased Albuminuria : In experimental models, administration of SPS leads to elevated albumin levels in urine, indicating kidney damage.
  • Podocyte Damage : Histological examinations revealed that SPS treatment resulted in podocyte effacement and glomerular basement membrane thickening, suggesting direct toxicity to renal cells .

2. Gut Microbiome Interaction

This compound is also a product of gut microbiota metabolism. It has been shown to contribute to metabolic disturbances, particularly in diabetes:

  • Metabolite Role : SPS levels increase with diabetes progression and are linked to renal damage through mechanisms involving inflammation and fibrosis .
  • Correlation with Disease Markers : Elevated SPS levels have been proposed as potential biomarkers for kidney disease progression in diabetic cohorts .

Case Studies

Several case studies illustrate the biological implications of this compound:

  • Case Study 1 : In a cohort study involving diabetic patients, elevated SPS levels were associated with increased rates of albuminuria over two years. This suggests that SPS could serve as a predictive biomarker for renal impairment in diabetic individuals.
  • Case Study 2 : Animal models treated with SPS demonstrated significant podocyte damage and increased inflammatory markers in kidney tissues. This supports the hypothesis that SPS exacerbates kidney injury through oxidative stress and inflammatory pathways .

Research Findings

A summary of significant research findings related to this compound is presented in Table 1 below:

StudyFindings
Increased SPS correlates with albuminuria in diabetic ratsSPS may be a therapeutic target for managing DKD
SPS induces podocyte damage and mitochondrial dysfunctionIndicates direct cytotoxicity of SPS on renal cells
Elevated SPS levels linked to pro-inflammatory gene expressionSuggests role in renal fibrosis and inflammation

Properties

IUPAC Name

sodium;phenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFSYNAUAPBVGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14276-99-4
Record name sodium phenyl sulfate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of the solvent isotope effect in understanding the acid hydrolysis of Sodium Phenyl Sulfate?

A1: The solvent isotope effect, specifically the ratio of hydrolysis rates in heavy water (D2O) and regular water (H2O), offers valuable insights into the reaction mechanism. The abstract reports a kD2O/kH2O value of 2.43 for this compound hydrolysis []. This value falls within the range (1.9-2.6) typically observed for A-1 hydrolysis mechanisms []. This suggests that the rate-determining step in the acid hydrolysis of this compound likely involves the breaking of a bond to a protonated oxygen atom, consistent with an A-1 mechanism.

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